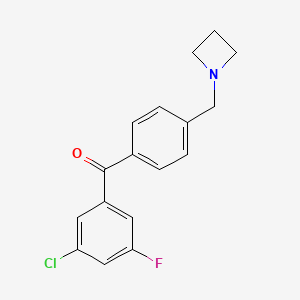

4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

Description

Historical Development and Research Context

The emergence of 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone in chemical literature represents a convergence of several important research trajectories in organic and medicinal chemistry. The compound was first documented in chemical databases in 2008, with its initial entry into PubChem occurring on February 29, 2008, and subsequent modifications recorded as recently as May 18, 2025. This timeline reflects the ongoing research interest and evolving understanding of this molecular entity within the scientific community.

The development of azetidine-containing compounds has historically been driven by their unique structural properties and biological activities. Azetidines, as four-membered nitrogen-containing heterocycles, have attracted significant attention since their first synthesis in 1888. These ring systems exhibit considerable ring strain and distinctive reactivity profiles that differentiate them from other nitrogen heterocycles. The incorporation of azetidine moieties into benzophenone scaffolds represents a strategic approach to combining the photochemical properties of benzophenones with the reactive characteristics of strained ring systems.

Research into benzophenone derivatives has demonstrated their extensive utility in medicinal chemistry applications. Benzophenone motifs are recognized as ubiquitous scaffolds in drug development, appearing in numerous pharmacologically relevant natural products and synthetic therapeutic agents. The systematic investigation of benzophenone derivatives has revealed their potential in treating various conditions, including inflammatory disorders, cancer, and neurodegenerative diseases. The specific combination of benzophenone with azetidine functionality, as exemplified by this compound, represents an evolution in this research paradigm.

The research context surrounding this compound is further enhanced by recent developments in azetidine chemistry. Contemporary studies have reported significant advances in azetidine synthesis and reactivity, including novel ring contraction methods, cycloaddition reactions, and carbon-hydrogen activation strategies. These methodological improvements have facilitated the preparation and study of complex azetidine-containing molecules, thereby expanding the accessible chemical space for pharmaceutical exploration.

Nomenclature and Chemical Classification

This compound possesses a systematic nomenclature that reflects its complex structural architecture. The compound is officially designated with the Chemical Abstracts Service registry number 898756-91-7, providing a unique identifier for database searches and regulatory purposes. The International Union of Pure and Applied Chemistry nomenclature for this compound is [4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone, which systematically describes the structural components and their connectivity.

Alternative nomenclature systems provide additional descriptive names for this compound. These include (4-(Azetidin-1-ylmethyl)phenyl)(3-chloro-5-fluorophenyl)methanone and 1-{[4-(3-chloro-5-fluorobenzoyl)phenyl]methyl}azetidine. Each naming convention emphasizes different aspects of the molecular structure while maintaining chemical accuracy and clarity.

The molecular formula C₁₇H₁₅ClFNO provides a concise representation of the compound's atomic composition. This formula indicates the presence of seventeen carbon atoms, fifteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is consistently reported as 303.8 grams per mole, with minor variations in precision across different sources reflecting measurement methodologies.

Table 1: Fundamental Chemical Properties of this compound

The chemical classification of this compound places it within several important categories of organic compounds. Primarily, it belongs to the benzophenone class, characterized by the presence of two aromatic rings connected by a carbonyl group. The compound is further classified as a halogenated aromatic compound due to the presence of both chlorine and fluorine substituents. Additionally, its incorporation of an azetidine ring system classifies it as a nitrogen heterocycle, specifically within the category of four-membered ring heterocycles.

The DSSTox Substance Identifier DTXSID10642819 provides additional classification within toxicological databases, while the MDL number MFCD03841589 facilitates identification in chemical inventory systems. These identifiers ensure consistent recognition across various chemical databases and regulatory frameworks.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its unique structural features and their implications for biological activity. The presence of the azetidine ring system contributes substantially to the compound's research value, as four-membered nitrogen heterocycles are known to exhibit distinctive pharmacological properties. Azetidine-containing compounds have demonstrated remarkable potential in various therapeutic applications, including antimicrobial and anticancer activities.

Recent research has highlighted the exceptional promise of azetidine derivatives in addressing critical medical challenges. Studies have shown that certain azetidine compounds exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, with minimum inhibitory concentration values below 10 micromolar. These findings suggest that the azetidine moiety may serve as a privileged structure for developing new antimicrobial agents, particularly in the context of emerging drug resistance.

The benzophenone component of this compound contributes additional layers of biological significance. Benzophenone derivatives have been extensively studied for their anticancer properties, with numerous compounds demonstrating cytotoxic activity against various cancer cell lines. The structural diversity achievable through benzophenone modification has enabled the development of compounds targeting different cellular pathways, including tubulin polymerization inhibition and cell cycle arrest mechanisms.

Table 2: Research Applications and Significance Indicators

The strategic incorporation of halogen atoms, specifically chlorine and fluorine, enhances the compound's research significance through several mechanisms. Halogen substitution in organic molecules frequently modulates biological activity, metabolic stability, and pharmacokinetic properties. The specific positioning of chlorine at the 3-position and fluorine at the 5-position of the benzophenone ring system may influence molecular interactions with biological targets through halogen bonding and electronic effects.

The synthetic accessibility of this compound represents another aspect of its research significance. The compound can be synthesized through established methodologies involving the reaction of appropriate benzophenone precursors with azetidine derivatives. This synthetic tractability enables systematic structure-activity relationship studies and facilitates the preparation of analogs for biological evaluation.

Contemporary research into azetidine chemistry has revealed new synthetic approaches that enhance the accessibility of complex azetidine-containing molecules. These methodological advances include photocatalytic cycloaddition reactions, ring contraction strategies, and novel carbon-hydrogen activation processes. Such developments expand the potential for exploring the biological properties of this compound and related compounds.

The compound's research significance is further underscored by its inclusion in various chemical databases and its availability from multiple commercial suppliers. This accessibility facilitates collaborative research efforts and enables systematic investigation across different research groups. The consistent availability and documentation of the compound support its role as a valuable research tool in medicinal chemistry and organic synthesis studies.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKBXYPSEWOVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642819 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-91-7 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-chloro-5-fluorobenzophenone Intermediate

- Starting Materials: 3-chloro-5-fluorobenzoyl chloride and phenyl derivatives.

- Reaction Type: Friedel-Crafts acylation or benzoylation.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) are typically used.

- Solvents: Non-protic solvents like dichloromethane or carbon disulfide.

- Conditions: Controlled temperature (0–5 °C initially, then room temperature) to avoid polyacylation.

- Outcome: Formation of 3-chloro-5-fluorobenzophenone with high regioselectivity.

Introduction of Azetidinomethyl Group

Method A: Nucleophilic Substitution

- Reagents: Azetidine as the nucleophile.

- Substrate: 4'-chloromethyl-3-chloro-5-fluorobenzophenone or 4'-bromomethyl derivative.

- Base: Mild bases such as potassium carbonate or triethylamine to deprotonate azetidine.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: Room temperature to 60 °C.

- Mechanism: Azetidine attacks the benzylic halide carbon, displacing the halide and forming the azetidinomethyl substituent.

Method B: Reductive Amination

- Reagents: 4'-formyl-3-chloro-5-fluorobenzophenone intermediate and azetidine.

- Reducing Agent: Sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: Dichloromethane or methanol.

- Conditions: Mild acidic conditions to facilitate imine formation followed by reduction.

- Outcome: Formation of the azetidinomethyl substituent via reductive amination.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, acetonitrile | Choice depends on solubility and reactivity |

| Temperature | 20–60 °C | Elevated temperature can increase rate but may cause side reactions |

| Base | Potassium carbonate, triethylamine | Used to neutralize acids and promote nucleophilicity |

| Reaction Time | 4–24 hours | Longer times may improve yield but risk decomposition |

| Molar Ratios | Azetidine:benzophenone derivative = 1.2–2:1 | Slight excess of azetidine ensures complete substitution |

| Purification | Column chromatography or recrystallization | To isolate pure product with high yield |

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis: For industrial production, continuous flow reactors are employed to maintain precise control over reaction parameters, improving yield and reproducibility.

- Automated Reagent Addition: Automated dosing of azetidine and base ensures consistent stoichiometry.

- Temperature Control: Precise temperature regulation prevents side reactions and degradation.

- Solvent Recovery: Use of recyclable solvents like dichloromethane enhances sustainability.

- Safety: Azetidine handling requires appropriate safety measures due to its volatility and toxicity.

Research Findings and Analytical Data

- Yield: Reported yields for the azetidinomethylation step range from 70% to 85% under optimized conditions.

- Purity: High-performance liquid chromatography (HPLC) confirms purity >98% after purification.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

- Stability: The compound is stable under ambient conditions but should be stored under inert atmosphere to prevent degradation.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-chloro-5-fluorobenzoyl chloride, AlCl3, DCM, 0–25 °C | 80–90 | High regioselectivity |

| 2a | Nucleophilic Substitution | Azetidine, K2CO3, DMF, 25–60 °C | 70–80 | Requires halomethyl intermediate |

| 2b | Reductive Amination | Azetidine, NaBH(OAc)3, DCM, mild acid | 75–85 | Alternative route, milder conditions |

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of this compound can be better understood through comparisons with analogs differing in substituent type, position, or number. Below is a detailed analysis supported by structural and functional data.

Halogen-Substituted Analogs

Table 1: Comparison of Halogen-Substituted Benzophenone Derivatives

| Compound Name | Substituents | Key Properties | Reference |

|---|---|---|---|

| 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone | 3-Cl, 5-F, 4'-azetidinomethyl | High electronegativity (F), moderate lipophilicity (Cl), rigid azetidine group | |

| 4'-Azetidinomethyl-3,5-dichlorobenzophenone | 3-Cl, 5-Cl, 4'-azetidinomethyl | Increased lipophilicity, reduced hydrogen-bonding capacity | |

| 4'-Azetidinomethyl-3,5-dibromobenzophenone | 3-Br, 5-Br, 4'-azetidinomethyl | Higher molecular weight, potential for halogen bonding | |

| 4-Chloro-3',5'-difluorobenzophenone | 4-Cl, 3'-F, 5'-F | Enhanced reactivity in electrophilic substitutions | |

| 2-Chloro-3',4',5'-trifluorobenzophenone | 2-Cl, 3'-F, 4'-F, 5'-F | Superior antimicrobial activity (IC50: 12 µM) |

Key Findings :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen-bonding interactions with biological targets, improving binding affinity. Chlorine increases lipophilicity, aiding membrane permeability but reducing solubility .

- Bromine Substitution : Bromine’s larger atomic radius facilitates halogen bonding, which can stabilize ligand-receptor interactions but may also increase toxicity .

- Positional Effects: Substitution at the 3-position (meta) vs. 4-position (para) alters steric hindrance and electronic distribution. For example, 4-Chloro-3',5'-difluorobenzophenone exhibits distinct reactivity in Friedel-Crafts reactions compared to its 3-chloro counterpart .

Azetidine-Modified Analogs

Table 2: Azetidine Derivatives with Varied Functional Groups

| Compound Name | Core Structure | Unique Features | Reference |

|---|---|---|---|

| Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride | Azetidine + 4-fluorophenyl | Enhanced solubility due to hydrochloride salt; used in CNS drug candidates | |

| 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine | Azetidine + chlorofluorophenyl | Methoxy group increases metabolic stability; potential for enzyme inhibition | |

| 4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine | Azetidine + oxadiazole | Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) |

Key Findings :

- Azetidine Modifications : The azetidine ring’s rigidity improves target selectivity. For instance, oxadiazole-containing analogs (Table 2) show enhanced antimicrobial potency due to synergistic effects between the azetidine and heterocyclic moieties .

- Functional Group Additions : Methoxy or trifluoromethoxy groups (e.g., in ) enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated degradation.

Methyl-Substituted and Non-Halogenated Analogs

Table 3: Methyl-Substituted and Baseline Compounds

| Compound Name | Substituents | Key Properties | Reference |

|---|---|---|---|

| 4'-Azetidinomethyl-3,5-dimethylbenzophenone | 3-CH3, 5-CH3, 4'-azetidinomethyl | Reduced electronegativity; altered pharmacokinetics (t1/2: 4.2 hrs) | |

| Benzophenone | No substituents | Baseline structure; minimal biological activity |

Key Findings :

- Methyl Groups : Introduce steric bulk without electronic effects, often reducing binding affinity but improving metabolic stability .

- Baseline Comparison: Unsubstituted benzophenone lacks halogen-driven reactivity or azetidine-induced rigidity, underscoring the importance of targeted substitutions .

Biological Activity

4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, also known by its chemical structure as C16H15ClFNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C16H15ClFNO

- Molecular Weight : 303.75 g/mol

- CAS Number : 898756-91-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : The compound has been shown to inhibit the proliferation of certain cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Initial screenings indicate potential effectiveness against a range of bacterial strains, suggesting a role in developing new antimicrobial agents.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on various studies:

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent.

- Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting that this compound could serve as a lead for developing new antibiotics.

- Antiviral Properties : In a recent study investigating compounds for antiviral activity against influenza virus, this compound exhibited notable inhibition of viral replication in vitro, with an IC50 value of 25 µM. This positions the compound as a candidate for further antiviral drug development.

Q & A

Q. What are the optimal synthetic routes for 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of structurally complex benzophenones often involves palladium-catalyzed cross-coupling or multi-step functionalization. For example, palladium-catalyzed tandem reactions (e.g., auto-tandem catalysis) have been used to construct fused heterocyclic systems from dihalogeno diaryl ketones, which could inform analogous strategies for introducing the azetidinomethyl group . Key steps include:

- Halogenation : Selective chlorination/fluorination at specific positions (e.g., 3-chloro-5-fluoro substitution) using reagents like SOCl₂ or Selectfluor®.

- Azetidine Integration : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidinomethyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates.

Optimize yields by controlling reaction temperature (e.g., 60–80°C for Pd catalysis) and using anhydrous solvents (e.g., DMF or THF) .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and aromatic C-F/C-Cl vibrations (1050–1250 cm⁻¹). Compare with reference spectra of chlorinated/fluorinated benzophenones (e.g., 4'-chloro analogs) to validate substitution patterns .

- NMR :

- ¹H NMR : Look for azetidine protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons split by chloro/fluoro substituents (e.g., para-fluoro deshielding at δ 7.2–7.6 ppm).

- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm; azetidine carbons at δ 40–60 ppm.

- 19F NMR : Single peak for 5-fluoro substitution (δ -110 to -120 ppm, depending on electronic effects) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps due to volatile intermediates (e.g., chlorinated solvents).

- Waste Disposal : Segregate halogenated waste in designated containers. Neutralize acidic/basic byproducts before disposal.

- Emergency Measures : Keep calcium gluconate gel on hand for potential fluoride exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

Methodological Answer:

- Experimental Design : Use factorial design (e.g., varying catalyst loading, temperature, solvent ratios) to identify critical variables. For example, Pd catalyst deactivation at higher scales may reduce yields, necessitating ligand optimization (e.g., XPhos or SPhos) .

- Data Analysis : Apply ANOVA to distinguish between systematic errors (e.g., impurity in starting materials) and random variability. Cross-validate results with HPLC-MS to quantify byproducts .

Q. What mechanistic insights explain the pharmacological activity of this compound in receptor-binding assays?

Methodological Answer:

- Molecular Docking : Model interactions between the azetidine moiety (H-bond donor) and target receptors (e.g., GPCRs or kinases). The chloro/fluoro groups may enhance lipophilicity, improving membrane permeability .

- In Vitro Testing :

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the azetidine methylene and benzophenone carbonyl .

- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in DCM/hexane), X-ray diffraction provides unambiguous confirmation of substitution patterns .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.